molecular formula C19H20N6O4S B14928348 2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B14928348
M. Wt: 428.5 g/mol
InChI Key: OJPMSCWWTJKDJU-UHFFFAOYSA-N
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Description

2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole and pyrimidine moiety linked via a sulfur atom to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, which are then linked through a sulfur atomCommon reagents used in these reactions include hydrazines, aldehydes, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The pyrazole and pyrimidine moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N6O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C19H20N6O4S/c1-4-24-12(2)14(10-21-24)15-7-8-20-19(23-15)30-11-18(26)22-16-6-5-13(29-3)9-17(16)25(27)28/h5-10H,4,11H2,1-3H3,(H,22,26)

InChI Key

OJPMSCWWTJKDJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C

Origin of Product

United States

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